molecular formula C35H21Cl2N14Na5O16S5 B13733045 1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt CAS No. 34759-29-0

1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt

Cat. No.: B13733045
CAS No.: 34759-29-0
M. Wt: 1239.8 g/mol
InChI Key: CJWGCINWZIYUOA-UHFFFAOYSA-I
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Description

1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups and azo linkage, which are common features in dyes and pigments. This compound is likely used in various industrial applications, particularly in the textile and dyeing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including:

    Formation of the naphthalenetrisulfonic acid core: This can be achieved through sulfonation of naphthalene.

    Azo coupling reaction: The azo linkage is formed by coupling a diazonium salt with an aromatic amine.

    Introduction of triazine rings: This step involves nucleophilic substitution reactions where triazine derivatives are introduced.

    Final assembly: The various components are combined under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium dithionite or zinc in acid.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation products: N-oxides or sulfoxides.

    Reduction products: Amines.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Dye synthesis: Used as an intermediate in the synthesis of complex dyes.

    Analytical chemistry: Used as a standard or reagent in various analytical techniques.

Biology

    Staining: Used in biological staining to visualize cells and tissues.

Medicine

    Diagnostic agents: Potential use in diagnostic imaging or assays.

Industry

    Textile dyeing: Widely used in the textile industry for dyeing fabrics.

    Paper industry: Used in the paper industry for coloring paper products.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The triazine rings provide stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    1,3,6-Naphthalenetrisulfonic acid: A simpler compound without the azo linkage and triazine rings.

    Azo dyes: Compounds with similar azo linkages but different substituents.

    Triazine-based dyes: Compounds with triazine rings but different aromatic systems.

Uniqueness

This compound is unique due to its combination of naphthalenetrisulfonic acid, azo linkage, and multiple triazine rings, which confer specific properties such as high solubility, stability, and vibrant color.

Properties

CAS No.

34759-29-0

Molecular Formula

C35H21Cl2N14Na5O16S5

Molecular Weight

1239.8 g/mol

IUPAC Name

pentasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C35H26Cl2N14O16S5.5Na/c36-29-44-32(39-16-2-1-3-19(10-16)68(53,54)55)48-33(45-29)41-18-5-7-26(70(59,60)61)24(12-18)43-35-47-30(37)46-34(49-35)40-17-4-6-22(23(11-17)42-31(38)52)50-51-25-14-21-15(9-28(25)72(65,66)67)8-20(69(56,57)58)13-27(21)71(62,63)64;;;;;/h1-14H,(H3,38,42,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,39,41,44,45,48)(H2,40,43,46,47,49);;;;;/q;5*+1/p-5

InChI Key

CJWGCINWZIYUOA-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=C(C=C5)N=NC6=CC7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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